molecular formula C13H14N2O4 B2527683 3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione CAS No. 1239756-89-8

3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione

Cat. No.: B2527683
CAS No.: 1239756-89-8
M. Wt: 262.265
InChI Key: NVVMPHBXVWMGOO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinazoline core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the quinazoline core .

Scientific Research Applications

3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of tyrosine kinases or other enzymes involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione is unique due to the presence of the cyclopropyl group, which can influence its biological activity and binding affinity to molecular targets. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

IUPAC Name

3-cyclopropyl-6,7-dimethoxy-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-5-8-9(6-11(10)19-2)14-13(17)15(12(8)16)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVMPHBXVWMGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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